Naphthalene, 1,1'-(1,4-butanediyl)bis-

Description

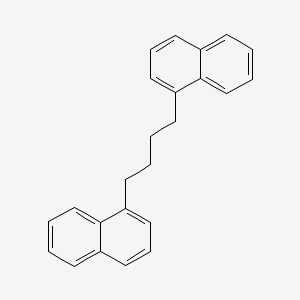

Naphthalene, 1,1'-(1,4-butanediyl)bis- (CAS RN: 29571-17-3) is a naphthalene-derived compound featuring two naphthalene moieties connected by a flexible 1,4-butanediyl spacer. Its molecular formula is C24H22, with a molecular weight of 310.43 g/mol . Structurally, the compound adopts a conformation where the naphthalene groups are linked via a four-carbon alkyl chain, enabling rotational flexibility. This configuration distinguishes it from rigid aromatic spacers (e.g., phenylene) and influences its physicochemical properties, such as solubility and melting behavior.

Properties

CAS No. |

29571-17-3 |

|---|---|

Molecular Formula |

C24H22 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-(4-naphthalen-1-ylbutyl)naphthalene |

InChI |

InChI=1S/C24H22/c1(9-19-13-7-15-21-11-3-5-17-23(19)21)2-10-20-14-8-16-22-12-4-6-18-24(20)22/h3-8,11-18H,1-2,9-10H2 |

InChI Key |

OISFPCIBPOZHNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Naphthalene, 1,1'-(1,4-butanediyl)bis- typically involves the formation of a butanediyl linker connecting two naphthyl groups at the 1-position. The key step is the coupling of naphthyl moieties with a 1,4-dihaloalkane or related bifunctional alkylating agent, often under reductive or metal-catalyzed conditions.

Metal-Mediated Coupling Using 1,4-Dibromobutane

One classical approach involves the reaction of 1,4-dibromobutane with naphthyl nucleophiles or metal derivatives to form the bis-naphthyl butane linkage.

Sodium Vapor or Zinc Reduction : Early studies report that 1,4-dibromobutane can undergo reductive coupling via sodium vapor or zinc in alcoholic solvents to generate butane-linked products. Although these studies focused on hydrocarbon products, the methodology can be adapted for coupling with naphthyl groups by using appropriate organometallic intermediates.

Grignard Reagent Approach : The reaction of 1,4-dibromobutane with naphthylmagnesium bromide (a Grignard reagent) can lead to the formation of the desired bis-naphthyl compound. The process involves nucleophilic substitution at the bromine sites by the naphthylmagnesium species, forming the 1,4-butanediyl bisnaphthalene structure.

Hydrothermal and Autoclave Methods for Related Compounds

Hydrothermal synthesis under autoclave conditions has been employed for coordination polymers involving 1,4-butanediyl-linked ligands. Although this method is more common in metal-organic framework (MOF) synthesis, it indicates the stability and reactivity of 1,4-butanediyl linkers under elevated temperature and pressure.

- A typical procedure involves mixing 1,4-dihalobutane derivatives with metal salts and ligands in aqueous solution, heating at 413 K for several days, followed by slow cooling to yield crystalline products. This method can be adapted for the preparation of pure bis-naphthyl compounds by controlling the reactants and conditions.

Catalytic and Radical Mechanisms

The reductive coupling of 1,4-dihaloalkanes such as 1,4-dibromobutane can proceed via radical intermediates, as evidenced by the formation of butyl diradicals under sodium vapor conditions. This mechanistic insight is critical for optimizing reaction conditions to favor the formation of bis-naphthyl compounds without side reactions such as cyclization or decomposition.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The reductive coupling of 1,4-dibromobutane is sensitive to the choice of metal and solvent. Sodium vapor at high temperature favors radical pathways producing a mixture of hydrocarbons, while zinc in ethanol or dioxane provides more controlled dehalogenation.

Grignard reagent methods provide a reliable pathway to attach naphthyl groups to the butanediyl linker, yielding Naphthalene, 1,1'-(1,4-butanediyl)bis- with good selectivity.

Hydrothermal methods are more commonly used for coordination complexes involving related ligands but demonstrate the stability of the 1,4-butanediyl bridge under harsh conditions.

Analytical techniques such as gas chromatography and FT-IR have been employed to characterize reaction products and confirm the formation of bis-naphthyl compounds.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the naphthalene units to dihydronaphthalene or tetrahydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce brominated or nitrated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1,1’-(1,4-butanediyl)bis- has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.

Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Naphthalene, 1,1’-(1,4-butanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their comparative properties:

Structural and Functional Variations

Spacer Flexibility: The 1,4-butanediyl spacer in the main compound allows conformational flexibility, contrasting with rigid spacers like 1,8-naphthalenediyl in 1,1′-(1,8-Naphthalenediyl)bis[1-phenylmethanone] . Flexible spacers enhance adaptability in supramolecular assemblies but reduce thermal stability compared to rigid analogs. 1,1'-[1,4-Butanediyl(oxy)]bis-benzene introduces oxygen atoms, increasing polarity and hydrogen-bonding capacity, which is critical in crystal engineering .

Aromatic vs. Heterocyclic Moieties :

- Replacing naphthalene with imidazole (as in bbi ) shifts applications toward coordination chemistry. For example, bbi-based MOFs exhibit luminescence and catalytic activity .

- Benzene, 1,1'-(1,4-butanediyl)bis- lacks extended conjugation, reducing its utility in optoelectronics but making it a stable hydrocarbon in high-temperature processes like pyrolysis .

Q & A

Q. What experimental methods are used to determine the crystal structure of Naphthalene, 1,1'-(1,4-butanediyl)bis-?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SCXRD). Key parameters include unit cell dimensions (e.g., triclinic system with Å, Å, Å, , , ) and refinement metrics (, ) . Hydrogen atoms are geometrically generated or located via difference Fourier maps, with bond lengths (e.g., Å) and thermal displacement parameters () refined using SHELX software .

Q. What synthetic routes are employed to prepare coordination polymers with this compound?

Coordination polymers are synthesized by solvothermal or room-temperature crystallization. For example, combining 1,1'-(1,4-butanediyl)bis(imidazole) with metal salts (e.g., Zn(II), Cd(II)) and carboxylic acids (e.g., 2,4-dichlorophenoxyacetic acid) in methanol yields frameworks via self-assembly. Stoichiometric ratios (e.g., 0.3 mmol phosphonic acid to 0.9 mmol ligand) and solvent evaporation are critical for crystal growth .

Q. How are spectroscopic and thermal stability analyses conducted for these compounds?

- Infrared (IR) spectroscopy : Identifies coordination modes (e.g., ν(P=O) at ~1100 cm⁻¹ in phosphonates) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability up to decomposition temperatures (e.g., 300–400°C for metal-organic frameworks) .

- Solid-state fluorescence : Measures emission spectra (e.g., λmax at 400–500 nm for Zn(II) polymers) .

Advanced Research Questions

Q. How do hydrogen-bonding and π-π interactions dictate the supramolecular architecture of this compound?

Intermolecular hydrogen bonds (e.g., O–H···N and N–H···O between phosphonate anions and imidazolium cations) and π-π stacking of aromatic rings stabilize 3D frameworks. For example, lattice water molecules mediate O–H···O interactions, contributing to porosity and stability . Crystallographic software (e.g., Mercury) visualizes these interactions using atomic coordinates and displacement parameters .

Q. What computational strategies are used to study bioactivity or binding interactions?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like DNA gyrase. Docking scores (e.g., −5.0 to −8.4 kcal/mol) and ligand-protein interaction maps (e.g., hydrogen bonds with cyclohexane derivatives) guide mechanistic insights . MD simulations (e.g., GROMACS) further assess dynamic stability .

Q. How can researchers mitigate bias in toxicological studies involving this compound?

Risk of bias (RoB) assessment follows standardized questionnaires (Table C-6/C-7), evaluating:

Q. What advanced characterization techniques resolve structural dynamics in coordination polymers?

- Powder X-ray diffraction (PXRD) : Confirms phase purity and monitors framework collapse under stimuli .

- Solid-state NMR : Probes local environments of <sup>31</sup>P or <sup>13</sup>C nuclei in phosphonate-based frameworks .

- Gas sorption analysis : Measures BET surface area (e.g., N2 adsorption at 77 K) to assess porosity .

Methodological Notes

- Crystallography : Use SHELXL for refinement and CCDC databases (e.g., 1267/3296) for structural validation .

- Synthesis : Purify precursors (e.g., 1,4-butylenediphosphonic acid) via recrystallization .

- Toxicology : Adopt ATSDR criteria (Table B-1) for literature screening, prioritizing peer-reviewed studies on inhalation/oral exposure routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.